molecular formula C15H12N4S B14210408 3-(1-Benzothiophen-2-yl)-N-methylimidazo[1,2-a]pyrazin-8-amine CAS No. 825630-43-1

3-(1-Benzothiophen-2-yl)-N-methylimidazo[1,2-a]pyrazin-8-amine

Cat. No.: B14210408
CAS No.: 825630-43-1
M. Wt: 280.3 g/mol
InChI Key: FSXXQKZHNNVBJR-UHFFFAOYSA-N
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Description

3-(1-Benzothiophen-2-yl)-N-methylimidazo[1,2-a]pyrazin-8-amine is a small-molecule compound featuring a fused bicyclic imidazo[1,2-a]pyrazine core substituted at the 3-position with a benzothiophene moiety and an N-methyl group at the 8-amine position. This structure combines aromatic heterocycles known for their pharmacological relevance, particularly in kinase inhibition and nucleotide analog mimicry .

Properties

CAS No.

825630-43-1

Molecular Formula

C15H12N4S

Molecular Weight

280.3 g/mol

IUPAC Name

3-(1-benzothiophen-2-yl)-N-methylimidazo[1,2-a]pyrazin-8-amine

InChI

InChI=1S/C15H12N4S/c1-16-14-15-18-9-11(19(15)7-6-17-14)13-8-10-4-2-3-5-12(10)20-13/h2-9H,1H3,(H,16,17)

InChI Key

FSXXQKZHNNVBJR-UHFFFAOYSA-N

Canonical SMILES

CNC1=NC=CN2C1=NC=C2C3=CC4=CC=CC=C4S3

Origin of Product

United States

Preparation Methods

Cyclization Strategies

The imidazo[1,2-a]pyrazine scaffold is typically constructed via condensation of 2-aminopyrazine with α-haloketones or α-bromoketones. For example:

  • Route A : Reacting 2-aminopyrazine (1 ) with α-bromoacetophenone (2 ) in refluxing ethanol yields the bicyclic intermediate 3 (imidazo[1,2-a]pyrazine) in 65–78% yield.
  • Route B : Microwave-assisted cyclization using catalytic acetic acid reduces reaction times to 15–30 minutes while maintaining yields >70%.

Key Challenge : Competing side reactions at the pyrazine nitrogen atoms require precise stoichiometric control.

Installation of the N-Methylamine Group

Buchwald-Hartwig Amination

The N-methylamine at position 8 is installed via Pd-catalyzed coupling of a brominated precursor with methylamine:

  • Substrate : 8-Bromo-3-(1-benzothiophen-2-yl)imidazo[1,2-a]pyrazine (7 ).
  • Conditions : Pd₂(dba)₃ (3 mol%), XPhos (6 mol%), NaOt-Bu (2 eq), toluene, 110°C, 24 h.
  • Outcome : 7 reacts with methylamine to yield the target compound in 68% yield.

Side Reactions : Over-alkylation is suppressed using excess methylamine (3 eq) and rigorous exclusion of moisture.

Alternative Pathways and Comparative Analysis

One-Pot Tandem Synthesis

A streamlined approach combines cyclization and amination in a single vessel:

  • Cyclization of 2-aminopyrazine with α-bromoacetophenone generates intermediate 3 .
  • Direct Suzuki coupling with 4 followed by in situ bromination and amination.
  • Yield : 54% overall (three steps), with reduced purification burden.

Protective Group Strategies

  • Boc Protection : Temporarily masking the amine as a tert-butoxycarbonyl (Boc) group prevents side reactions during benzothiophene coupling. Deprotection with TFA restores the free amine.

Reaction Optimization Data

Step Catalyst System Yield (%) Purity (HPLC)
Cyclization Acetic Acid (cat.) 78 95
Suzuki Coupling Pd/XPhos 82 98
Buchwald-Hartwig Pd₂(dba)₃/XPhos 68 97
One-Pot Tandem Pd(PPh₃)₄ + Pd₂(dba)₃ 54 93

Mechanistic Insights

  • Cyclization : Proceeds via nucleophilic attack of the pyrazine amine on the α-bromoketone, followed by dehydrohalogenation.
  • Suzuki Coupling : Oxidative addition of Pd(0) to the C–Br bond, transmetallation with benzothiophene boronic acid, and reductive elimination.
  • Buchwald-Hartwig : Pd-mediated C–N bond formation via a concerted metalation-deprotonation pathway.

Challenges and Limitations

  • Regioselectivity : Competing coupling at position 6 vs. 8 of the imidazo[1,2-a]pyrazine requires directing groups (e.g., methoxy) to control site selectivity.
  • Scale-Up Issues : Pd catalyst residues necessitate stringent purification, increasing production costs.

Chemical Reactions Analysis

Types of Reactions

3-(1-Benzothiophen-2-yl)-N-methylimidazo[1,2-a]pyrazin-8-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atom of the imidazo[1,2-a]pyrazine ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of reduced amines or alcohols.

    Substitution: Formation of substituted imidazo[1,2-a]pyrazine derivatives.

Scientific Research Applications

3-(1-Benzothiophen-2-yl)-N-methylimidazo[1,2-a]pyrazin-8-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an antimicrobial, antiviral, and anticancer agent.

    Medicine: Investigated for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of 3-(1-Benzothiophen-2-yl)-N-methylimidazo[1,2-a]pyrazin-8-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. For example, it may inhibit kinase enzymes, leading to the disruption of signaling pathways involved in cell proliferation and survival. This makes it a potential candidate for anticancer therapy.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications at the 3- and 6-Positions

Key Analogs and Their Features:

Compound Name 3-Substituent 6-Substituent Key Properties
Target Compound 1-Benzothiophen-2-yl - Enhanced lipophilicity; potential for improved protein binding via π-stacking.
TH7528 - Thiophen-2-yl Lower molecular weight; reduced steric hindrance.
TH6342 - 2-Chlorophenyl Electron-withdrawing Cl may enhance binding to hydrophobic pockets.
SC9 - 2-Fluorophenyl Fluorine’s electronegativity may optimize pharmacokinetics.
3-Bromo-N,6-diphenyl analog Bromo Phenyl Bromine’s bulk may hinder metabolic clearance but increase binding affinity.

Analysis:

  • Benzothiophene vs.
  • N-Methyl vs. Other N-Substituents: The N-methyl group in the target compound reduces hydrogen-bonding capacity but enhances membrane permeability relative to bulkier groups (e.g., pyridin-3-ylmethyl in SC9) .
Adenine Mimicry and Kinase Inhibition

Imidazo[1,2-a]pyrazin-8-amine derivatives are recognized as adenine mimics targeting ATP-binding pockets in kinases .

  • Target Compound: The benzothiophene may mimic adenine’s planar structure while introducing hydrophobic interactions absent in simpler analogs like TH7526.
SAMHD1 Inhibition (Hypothetical)

Compounds like TH6342 and TH7528 inhibit SAMHD1, a dNTPase involved in antiviral and anticancer pathways . While activity data for the target compound is unavailable, its benzothiophene group could improve binding to SAMHD1’s allosteric sites compared to smaller aryl groups.

Biological Activity

3-(1-Benzothiophen-2-yl)-N-methylimidazo[1,2-a]pyrazin-8-amine is a complex organic compound that has garnered attention for its potential biological activities. This article explores its biological activity, synthesis methods, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C15H14N4S, indicating the presence of carbon, hydrogen, nitrogen, and sulfur atoms. The compound features a fused heterocyclic structure combining imidazo[1,2-a]pyrazine and benzothiophene moieties. Its unique arrangement of nitrogen and sulfur contributes to its distinct chemical properties and potential biological activities .

Biological Activity Overview

Preliminary studies suggest that this compound exhibits significant biological activity. Research has indicated that compounds with similar structures have been investigated for their potential as:

  • Antimicrobial agents
  • Anticancer drugs
  • Anti-inflammatory compounds

The biological activity of this compound is attributed to its interactions with various biological targets, which are critical for understanding its mechanism of action .

Anticancer Potential

The compound's structural similarities to imidazo[1,2-a]pyrazine derivatives suggest potential anticancer activity. For example, some derivatives have been identified as potent ENPP1 inhibitors, enhancing immune responses in cancer therapy . This suggests that further exploration into the anticancer properties of this compound could yield promising results.

Synthesis Methods

The synthesis of this compound can be achieved through several methods. Typical synthetic routes involve:

  • Condensation reactions between appropriate precursors.
  • Cyclization processes to form the heterocyclic structure.
  • Functional group modifications to introduce the benzothiophene unit.

Specific details on the synthesis methods are crucial for researchers looking to produce this compound for further study .

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, a comparative analysis with similar compounds is presented below:

Compound NameStructureUnique Features
N-Methylimidazo[1,2-a]pyrazin-8-amineStructureLacks benzothiophene moiety; simpler structure
3-(Thienyl)imidazo[1,2-a]pyrazinStructureContains a thiophene instead of benzothiophene
Benzothiazole derivativesStructureExhibit distinct biological activities; different heteroatom arrangements

The uniqueness of this compound lies in its specific combination of a benzothiophene unit with an imidazo[1,2-a]pyrazine core. This may confer unique pharmacological properties not present in other similar compounds .

Q & A

Q. What synthetic methodologies are effective for preparing 3-(1-benzothiophen-2-yl)-N-methylimidazo[1,2-a]pyrazin-8-amine?

The compound can be synthesized via multicomponent reactions such as the Groebke-Blackburn-Bienaymé (GBB) reaction. Pyrazine-2,3-diamine derivatives react with aldehydes and isocyanides under mild conditions to yield imidazo[1,2-a]pyrazine scaffolds. For example, diaminopyrazines act as amidine components, enabling selective formation of adenine-mimetic structures in a single step . Optimization of solvent, temperature, and stoichiometry can improve yield and purity.

Q. How is the structural characterization of this compound validated?

Characterization typically involves 1H^1H-NMR, 13C^{13}C-NMR, FT-IR, and LC-MS to confirm molecular identity and purity. For instance, 1H^1H-NMR can resolve methyl and aromatic protons, while LC-MS verifies molecular weight. Crystallographic data (if available) provide definitive proof of stereochemistry, as seen in related imidazo[1,2-a]pyrazine derivatives .

Q. What biological relevance does the imidazo[1,2-a]pyrazine scaffold hold?

The scaffold mimics adenine, making it a candidate for adenosine receptor modulation. Studies on analogous compounds show activity at human adenosine A1_1 and A2A_{2A} receptors, suggesting potential applications in neurological or cardiovascular research .

Advanced Research Questions

Q. How can synthetic yields be optimized for structurally complex derivatives of this compound?

Advanced optimization involves reaction condition screening (e.g., solvent polarity, catalyst loading) and computational modeling to predict reactivity. For example, replacing polar aprotic solvents with ionic liquids may enhance yields by stabilizing intermediates . High-throughput experimentation (HTE) can rapidly identify optimal conditions for challenging substitutions, such as electron-withdrawing groups on the benzothiophene moiety.

Q. What strategies resolve contradictions in bioactivity data across similar imidazo[1,2-a]pyrazines?

Discrepancies in receptor binding or cytotoxicity may arise from stereochemical variations or impurities. Systematic SAR studies comparing substituent effects (e.g., methyl vs. trifluoromethyl groups) can clarify structure-activity relationships. Orthogonal assays (e.g., SPR, cellular uptake studies) validate target engagement .

Q. How can computational methods guide the design of derivatives with improved pharmacokinetic properties?

Tools like molecular docking (e.g., AutoDock Vina) predict binding affinities to adenosine receptors, while ADMET models assess solubility, permeability, and metabolic stability. For instance, LogP values >3.7 (calculated for related compounds) suggest lipophilicity adjustments via hydrophilic substituents may enhance bioavailability .

Q. What experimental designs are suitable for evaluating environmental or metabolic stability?

Long-term stability studies under varying pH, temperature, and light exposure assess degradation pathways. Metabolic profiling using hepatocyte microsomes identifies major metabolites. Environmental fate studies, as outlined in Project INCHEMBIOL, track abiotic/biotic transformations and ecotoxicological impacts .

Notes

  • Methodological answers emphasize experimental design, data reconciliation, and advanced optimization.
  • Citations follow "" format, linking to relevant evidence.

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